Cas no 887455-34-7 (ethyl 3-{1,6,7-trimethyl-2,4-dioxo-8-phenyl-1H,2H,3H,4H,8H-imidazo1,2-gpurin-3-yl}propanoate)
ethyl 3-{1,6,7-trimethyl-2,4-dioxo-8-phenyl-1H,2H,3H,4H,8H-imidazo1,2-gpurin-3-yl}propanoate Chemical and Physical Properties
Names and Identifiers
-
- ethyl 3-{1,6,7-trimethyl-2,4-dioxo-8-phenyl-1H,2H,3H,4H,8H-imidazo1,2-gpurin-3-yl}propanoate
- 3H-Imidazo[2,1-f]purine-3-propanoic acid, 1,2,4,8-tetrahydro-1,6,7-trimethyl-2,4-dioxo-8-phenyl-, ethyl ester
- AKOS001374100
- SR-01000021760-1
- ethyl 3-(1,6,7-trimethyl-2,4-dioxo-8-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)propanoate
- F2542-0843
- VU0491293-1
- ethyl 3-(4,7,8-trimethyl-1,3-dioxo-6-phenylpurino[7,8-a]imidazol-2-yl)propanoate
- 887455-34-7
- Z237599246
- Ethyl 3-(1,6,7-trimethyl-2,4-dioxo-8-phenyl-1,3,5-trihydro-4-imidazolino[1,2-h]purin-3-yl)propanoate
- SR-01000021760
-
- Inchi: 1S/C21H23N5O4/c1-5-30-16(27)11-12-24-19(28)17-18(23(4)21(24)29)22-20-25(13(2)14(3)26(17)20)15-9-7-6-8-10-15/h6-10H,5,11-12H2,1-4H3
- InChI Key: CXMMXOWJKAWPFK-UHFFFAOYSA-N
- SMILES: N12C(C)=C(C)N(C3=CC=CC=C3)C1=NC1=C2C(=O)N(CCC(OCC)=O)C(=O)N1C
Computed Properties
- Exact Mass: 409.17500423g/mol
- Monoisotopic Mass: 409.17500423g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 30
- Rotatable Bond Count: 6
- Complexity: 697
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.1
- Topological Polar Surface Area: 89.2Ų
Experimental Properties
- Density: 1.36±0.1 g/cm3(Predicted)
- Boiling Point: 533.3±60.0 °C(Predicted)
- pka: 7.92±0.20(Predicted)
ethyl 3-{1,6,7-trimethyl-2,4-dioxo-8-phenyl-1H,2H,3H,4H,8H-imidazo1,2-gpurin-3-yl}propanoate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
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| Life Chemicals | F2542-0843-2μmol |
ethyl 3-{1,6,7-trimethyl-2,4-dioxo-8-phenyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-3-yl}propanoate |
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| Life Chemicals | F2542-0843-5μmol |
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| Life Chemicals | F2542-0843-10μmol |
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| Life Chemicals | F2542-0843-20μmol |
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$79.0 | 2023-07-28 | |
| Life Chemicals | F2542-0843-1mg |
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| Life Chemicals | F2542-0843-2mg |
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$59.0 | 2023-07-28 | |
| Life Chemicals | F2542-0843-3mg |
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887455-34-7 | 90%+ | 3mg |
$63.0 | 2023-07-28 | |
| Life Chemicals | F2542-0843-4mg |
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887455-34-7 | 90%+ | 4mg |
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| Life Chemicals | F2542-0843-5mg |
ethyl 3-{1,6,7-trimethyl-2,4-dioxo-8-phenyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-3-yl}propanoate |
887455-34-7 | 90%+ | 5mg |
$69.0 | 2023-07-28 | |
| Life Chemicals | F2542-0843-10mg |
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887455-34-7 | 90%+ | 10mg |
$79.0 | 2023-07-28 |
ethyl 3-{1,6,7-trimethyl-2,4-dioxo-8-phenyl-1H,2H,3H,4H,8H-imidazo1,2-gpurin-3-yl}propanoate Related Literature
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Ivor Lončarić Phys. Chem. Chem. Phys., 2015,17, 9436-9445
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Xing Zhao,Lu Bai,Rui-Ying Bao,Zheng-Ying Liu,Ming-Bo Yang,Wei Yang RSC Adv., 2017,7, 46297-46305
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Joseph H. Bisesi,Tara Sabo-Attwood Environ. Sci.: Nano, 2014,1, 574-583
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Ziyang Deng,Changwei Chen,Sunliang Cui RSC Adv., 2016,6, 93753-93755
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Andreas Nenning,Manuel Holzmann,Jürgen Fleig,Alexander K. Opitz Mater. Adv., 2021,2, 5422-5431
Additional information on ethyl 3-{1,6,7-trimethyl-2,4-dioxo-8-phenyl-1H,2H,3H,4H,8H-imidazo1,2-gpurin-3-yl}propanoate
Recent Advances in the Study of Ethyl 3-{1,6,7-trimethyl-2,4-dioxo-8-phenyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-3-yl}propanoate (CAS: 887455-34-7)
The compound ethyl 3-{1,6,7-trimethyl-2,4-dioxo-8-phenyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-3-yl}propanoate (CAS: 887455-34-7) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its unique structural features and potential therapeutic applications. This research brief aims to provide an overview of the latest findings related to this compound, focusing on its synthesis, biological activity, and mechanistic insights.
Recent studies have highlighted the compound's role as a potent modulator of adenosine receptors, particularly the A2A subtype, which is implicated in various physiological and pathological processes, including inflammation, immune response, and neurodegenerative diseases. The structural complexity of the molecule, characterized by its imidazopurinone core and phenyl substituent, contributes to its high affinity and selectivity for these receptors.
In a 2023 study published in the Journal of Medicinal Chemistry, researchers demonstrated that ethyl 3-{1,6,7-trimethyl-2,4-dioxo-8-phenyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-3-yl}propanoate exhibits significant anti-inflammatory effects in vitro and in vivo. The compound was shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophage cell lines, suggesting its potential as a therapeutic agent for inflammatory disorders.
Another key area of research involves the compound's pharmacokinetic properties. A recent pharmacokinetic profiling study revealed that the ethyl ester moiety enhances the compound's bioavailability compared to its carboxylic acid counterpart. This finding is particularly relevant for drug development, as it suggests that the compound could be optimized for oral administration.
Mechanistic studies have further elucidated the compound's mode of action. X-ray crystallography and molecular docking simulations have provided insights into the binding interactions between the compound and the A2A adenosine receptor. These studies indicate that the phenyl group at the 8-position and the propanoate side chain play critical roles in stabilizing the receptor-ligand complex.
Despite these promising findings, challenges remain in the clinical translation of ethyl 3-{1,6,7-trimethyl-2,4-dioxo-8-phenyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-3-yl}propanoate. Issues such as metabolic stability and potential off-target effects need to be addressed in future studies. Nevertheless, the compound represents a valuable tool for understanding adenosine receptor biology and a promising candidate for further drug development.
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